Alcesefoliside

Catalog No.
S1942324
CAS No.
M.F
C33H40O20
M. Wt
756.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alcesefoliside

Product Name

Alcesefoliside

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

InChI

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1

InChI Key

HKNBJSRIYRDSLB-MIORVHIISA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O

Alcesefoliside is a flavonol tetraglycoside, a type of natural product found in various plants including Prunus mume (flowering plum), Monteverdia ilicifolia, Vicia amurensis, Chenopodium quinoa (quinoa), and Catharanthus roseus (periwinkle) []. Scientific research suggests that alcesefoliside possesses several interesting biological activities, making it a valuable compound for scientific investigation.

Anti-inflammatory and Antioxidant Properties

One of the most promising research areas regarding alcesefoliside is its potential anti-inflammatory and antioxidant effects. Studies have shown that alcesefoliside can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cells []. Pro-inflammatory cytokines are signaling molecules involved in the inflammatory response, while ROS are unstable molecules that can damage cells. By inhibiting these processes, alcesefoliside may offer protection against chronic inflammatory conditions and oxidative stress-related diseases.

Please note

More research is needed to fully understand the effectiveness and mechanisms of action of alcesefoliside for treating inflammatory conditions.

Antitumor and Cytoprotective Effects

In addition to its anti-inflammatory properties, alcesefoliside has also shown potential antitumor and cytoprotective (cell-protecting) effects in some studies.

  • Antitumor effects: Alcesefoliside may be able to induce apoptosis (programmed cell death) in cancer cells. Apoptosis is a natural process that helps eliminate damaged or unwanted cells.
  • Cytoprotective effects: Alcesefoliside may also protect healthy cells from damage caused by various factors, including oxidative stress and toxins.

Alcesefoliside is a flavonoid glycoside primarily isolated from the plant Astragalus monspessulanus. This compound is recognized for its structural complexity, which contributes to its unique biological activities. It is characterized by a flavonoid backbone with sugar moieties, enhancing its solubility and bioavailability. Alcesefoliside has garnered attention due to its hepatoprotective and antioxidant properties, making it a subject of various pharmacological studies aimed at understanding its potential therapeutic applications.

That are crucial for its biological activity. Notably, it participates in oxidation-reduction reactions, which are essential for mitigating oxidative stress. For instance, studies indicate that alcesefoliside can reduce the formation of malondialdehyde, a marker of lipid peroxidation, in models of induced oxidative damage . Additionally, it interacts with reactive oxygen species, thereby influencing cellular signaling pathways related to oxidative stress .

The biological activities of alcesefoliside are primarily linked to its antioxidant and hepatoprotective effects. Research has demonstrated that alcesefoliside can significantly reduce oxidative damage in liver cells exposed to carbon tetrachloride, a known hepatotoxin. This protective effect is attributed to its ability to enhance the activity of antioxidant enzymes and maintain reduced glutathione levels, which play critical roles in cellular defense mechanisms against oxidative stress . Furthermore, alcesefoliside has shown potential neuroprotective effects by normalizing biochemical parameters associated with oxidative brain injury .

Alcesefoliside is typically isolated from Astragalus monspessulanus using various extraction and purification techniques. The process involves:

  • Extraction: The aerial parts of the plant are extracted using solvents such as methanol or ethanol.
  • Fractionation: The crude extract is subjected to liquid-liquid partitioning and column chromatography to separate different fractions.
  • Purification: Further purification is achieved through techniques like high-performance liquid chromatography (HPLC) to isolate alcesefoliside in high purity .

These methods enable researchers to obtain sufficient quantities of alcesefoliside for both in vitro and in vivo studies.

Alcesefoliside has several promising applications in the field of medicine and pharmacology:

  • Hepatoprotection: It is used in studies aimed at protecting liver cells from damage due to toxins.
  • Antioxidant Therapy: Its ability to scavenge free radicals makes it a candidate for developing antioxidant supplements.
  • Neuroprotection: Research suggests potential applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Interaction studies involving alcesefoliside have focused on its synergistic effects with other compounds. For example, when combined with silybin, another flavonoid known for its hepatoprotective properties, alcesefoliside exhibited enhanced protective effects against oxidative damage in liver models . These findings suggest that alcesefoliside may complement existing therapies for liver protection and oxidative stress-related conditions.

Alcesefoliside shares structural and functional similarities with several other flavonoids and glycosides. Here are some comparable compounds:

CompoundSourceKey ActivityUnique Feature
SilybinSilybum marianumHepatoprotectiveKnown for extensive clinical use
MauritianinAstragalus monspessulanusAntioxidantStructural similarity to alcesefoliside
QuercetinVarious plantsAntioxidantWidely studied for anti-inflammatory properties
RutinBuckwheatAntioxidantKnown for cardiovascular benefits

Alcesefoliside's uniqueness lies in its specific structural configuration and its combined hepatoprotective and neuroprotective properties, which may not be as pronounced in these other compounds.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

756.21129366 g/mol

Monoisotopic Mass

756.21129366 g/mol

Heavy Atom Count

53

Dates

Modify: 2023-08-16

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